molecular formula C19H21N5O2 B6004783 N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide

Cat. No.: B6004783
M. Wt: 351.4 g/mol
InChI Key: AETGRDOYGGRGHJ-UHFFFAOYSA-N
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Description

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-14-6-4-10-24(12-14)18-13(5-3-9-20-18)11-21-19(26)17-15-7-1-2-8-16(15)22-23-17/h1-3,5,7-9,14,25H,4,6,10-12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGRDOYGGRGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The pyridine and indazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide stands out due to its unique combination of a piperidine ring, a pyridine ring, and an indazole moiety. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

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